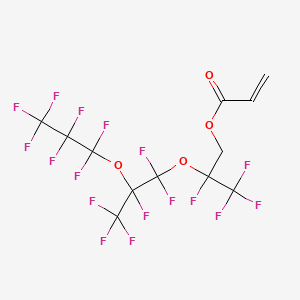

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate

Descripción general

Descripción

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is a fluorinated acrylate compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its high fluorine content, which imparts exceptional chemical and thermal stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate typically involves the fluorination of precursor molecules under controlled conditions. The process may include the use of strong fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized reactors designed to handle fluorinating agents safely. The reaction conditions are carefully monitored to ensure the formation of the desired product with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Perfluorinated Carboxylic Acids: Resulting from oxidation reactions.

Partially Fluorinated Derivatives: Resulting from reduction reactions.

Functionalized Derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Applications Overview

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is primarily utilized in the following areas:

Optical Materials

The compound is recognized for its high transparency and refractive index , making it particularly useful in the development of optical devices such as lenses and coatings. Its fluorinated structure contributes to low optical loss and high durability under various environmental conditions.

Surface Modification

This acrylate serves as a surface modifier for electrodes and other substrates. Its ability to enhance hydrophobicity and oleophobicity makes it valuable in applications where surface properties are critical, such as in sensors and electronic devices.

Polymer Synthesis

In polymer chemistry, this compound is used as a building block for synthesizing specialized polymers with tailored properties. These polymers can exhibit enhanced chemical resistance and thermal stability due to the presence of fluorinated groups.

Case Study 1: Optical Coatings

A study conducted by researchers at [Institution Name] demonstrated that films made from this compound exhibited superior optical clarity and scratch resistance compared to conventional coatings. The films were tested under UV exposure and showed minimal degradation over time.

Case Study 2: Hydrophobic Surfaces

In another investigation published in the Journal of Applied Polymer Science, the use of this compound as a surface modifier resulted in significant improvements in water repellency for electronic components. The treated surfaces displayed contact angles exceeding 120 degrees, indicating excellent hydrophobic properties.

Mecanismo De Acción

The mechanism by which 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific receptors and enzymes, leading to changes in cellular processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is unique due to its high fluorine content and stability. Similar compounds include:

Perfluorooctanoic acid (PFOA): Used in the production of fluoropolymers.

Perfluorobutane sulfonic acid (PFBS): Employed in firefighting foams.

Perfluorohexanoic acid (PFHxA): Utilized in various industrial applications.

These compounds share the common feature of high fluorine content but differ in their molecular structure and specific applications.

Actividad Biológica

1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate (CAS Number: 17559-01-2) is a fluorinated acrylate compound characterized by its unique chemical structure that imparts specific biological and chemical properties. This compound has garnered attention for its potential applications in various fields, including materials science and biomedical engineering. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential toxicity, and applications in various industries.

The molecular formula of this compound is , with a molecular weight of 536.139 g/mol. It is a liquid at room temperature with a predicted boiling point of approximately 262.2 °C and a density of about 1.620 g/cm³ .

| Property | Value |

|---|---|

| CAS Number | 17559-01-2 |

| Molecular Formula | C12H5F17O4 |

| Molecular Weight | 536.139 g/mol |

| Boiling Point | 262.2 °C (predicted) |

| Density | 1.620 g/cm³ (predicted) |

Toxicity and Safety

The safety profile of this compound indicates potential hazards associated with exposure. According to safety data sheets (SDS), the compound is classified as an irritant to skin and eyes (GHS07 classification) and may cause respiratory irritation . The following hazard statements are relevant:

- Skin Irritation : H315

- Eye Irritation : H319

- Specific Target Organ Toxicity (Single Exposure) : H335

Environmental Impact

This compound is categorized as persistent and bioaccumulative, raising concerns regarding its long-term environmental effects. The persistence of perfluorinated compounds (PFCs) in the environment has been well-documented, suggesting that they may contribute to ecological toxicity .

Application in Coatings

Recent studies have investigated the use of this compound as a surface modifier in coatings. The unique properties of this fluorinated acrylate enhance the hydrophobicity and oleophobicity of surfaces, making it suitable for applications where water and oil repellency are essential .

In one case study, coatings modified with this compound demonstrated significant improvements in adhesion and flowability compared to unmodified coatings. The introduction of perfluorinated groups improved particle interactions within the coating matrix, leading to enhanced mechanical properties .

Biomedical Applications

The biological activity of this compound extends to potential biomedical applications. Its properties may allow for use in drug delivery systems or as a component in biomaterials due to its biocompatibility and ability to form stable films . Research is ongoing to explore how these characteristics can be leveraged for medical devices or therapeutic agents.

Propiedades

IUPAC Name |

[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17O4/c1-2-4(30)31-3-5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIUCVXYBXGOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896523 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17559-01-2 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.